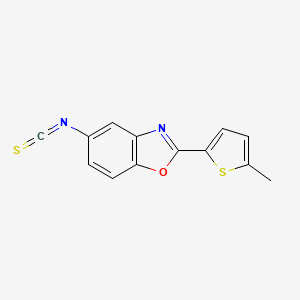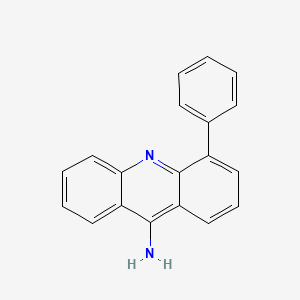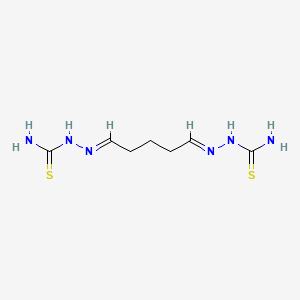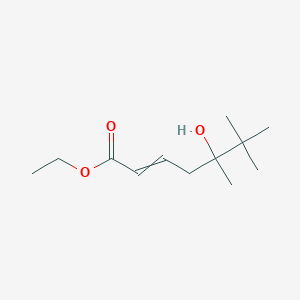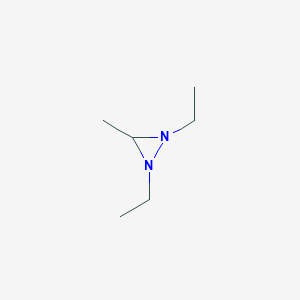
1,2-Diethyl-3-methyldiaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diethyl-3-methyldiaziridine is a member of the diaziridine family, which are three-membered nitrogen-containing heterocycles. These compounds are known for their unique structural properties and reactivity, making them valuable in various chemical and industrial applications. The presence of two ethyl groups and one methyl group attached to the diaziridine ring distinguishes this compound from other diaziridines.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diethyl-3-methyldiaziridine can be synthesized through several methods. One common approach involves the reaction of N-chloroethylamine with ethylamine in the presence of potassium carbonate and a small amount of water in chloroform under high pressure (500 MPa) . This method does not require carbonyl compounds and yields high amounts of the desired diaziridine.
Another method involves the reaction of acetaldehyde with N-chloroethylamine in the presence of excess ethylamine . This reaction proceeds through the formation of an intermediate iminium cation, which then cyclizes to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows the high-pressure synthesis method due to its efficiency and high yield. The use of readily available starting materials and the avoidance of carbonyl compounds make this method economically viable for large-scale production.
化学反応の分析
Types of Reactions
1,2-Diethyl-3-methyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diazirine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted diaziridines with various functional groups.
科学的研究の応用
1,2-Diethyl-3-methyldiaziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: Investigated for its potential neurotropic activity and low toxicity.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
作用機序
The mechanism of action of 1,2-Diethyl-3-methyldiaziridine involves its ability to undergo ring-opening reactions. The strained diaziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing ones, contributing to the compound’s reactivity and potential biological activity.
類似化合物との比較
Similar Compounds
1,2,3-Trimethyldiaziridine: Similar in structure but with three methyl groups instead of two ethyl and one methyl group.
1,2-Dimethyldiaziridine: Contains two methyl groups and one hydrogen atom attached to the diaziridine ring.
1,2-Diethyldiaziridine: Similar but lacks the methyl group, having two ethyl groups and one hydrogen atom.
Uniqueness
1,2-Diethyl-3-methyldiaziridine is unique due to the presence of both ethyl and methyl groups, which impart distinct steric and electronic properties
特性
CAS番号 |
39169-68-1 |
|---|---|
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC名 |
1,2-diethyl-3-methyldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-4-7-6(3)8(7)5-2/h6H,4-5H2,1-3H3 |
InChIキー |
MWEHSJCMXKPFNI-UHFFFAOYSA-N |
正規SMILES |
CCN1C(N1CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


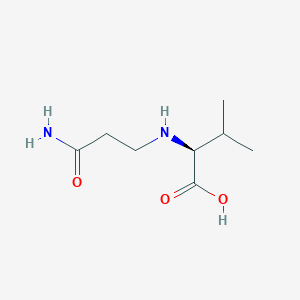
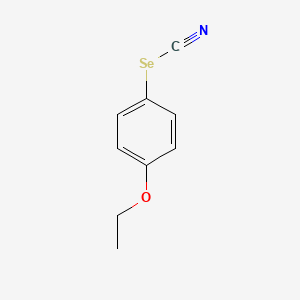
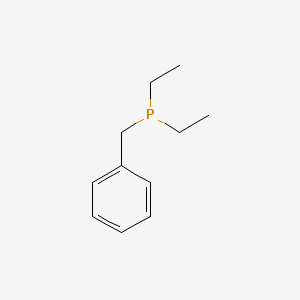
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
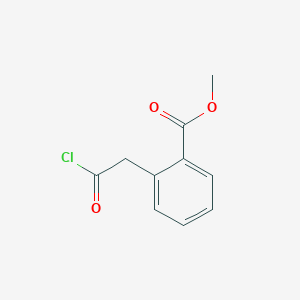


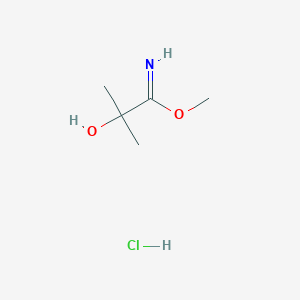
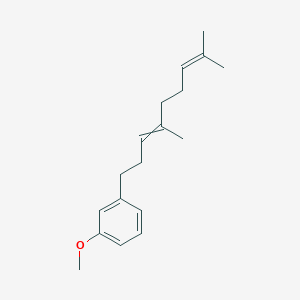
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
